![molecular formula C12H9NO2S B1465036 8-methoxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338535-49-1](/img/structure/B1465036.png)
8-methoxythieno[2,3-c]quinolin-4(5H)-one
Overview
Description
8-methoxythieno[2,3-c]quinolin-4(5H)-one is a useful research compound. Its molecular formula is C12H9NO2S and its molecular weight is 231.27 g/mol. The purity is usually 95%.
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Biological Activity
8-Methoxythieno[2,3-c]quinolin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Synthesis
The structure of this compound features a thienoquinoline core that is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, often starting from readily available quinoline derivatives. For instance, a common synthetic route includes the formation of the thienyl moiety followed by methoxy substitution at the 8-position .
Anticancer Properties
Recent studies have indicated that compounds within the thienoquinoline class exhibit significant anticancer properties. For example, derivatives have shown promising results against various cancer cell lines:
- Cell Viability : this compound has been tested against human lung (H460), skin (A431), and breast cancer (MDA-MB-231) cell lines. IC50 values in these assays suggest effective cytotoxicity at concentrations as low as 10 µM, indicating a strong potential for further development as an anticancer agent .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and modulation of pro-apoptotic and anti-apoptotic proteins. Molecular docking studies have suggested that it binds effectively to key targets involved in cell proliferation and survival pathways, such as EGFR and BRAF V600E kinases .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens:
- In vitro Studies : The compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/ml depending on the strain tested .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial growth and reproduction.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study involving xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .
- Infection Control : In vivo studies on infected mice demonstrated that treatment with this compound led to a reduction in pathogen load in organs such as the liver and spleen, showcasing its potential as an adjunct therapy for infectious diseases .
Data Summary
Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | H460 (Lung) | ~10 | Induction of apoptosis |
Anticancer | A431 (Skin) | ~10 | EGFR/BRAF inhibition |
Antimicrobial | Staphylococcus aureus | 32 | Membrane disruption |
Antimicrobial | Escherichia coli | 64 | Metabolic pathway interference |
Scientific Research Applications
Biological Activities
8-Methoxythieno[2,3-c]quinolin-4(5H)-one exhibits a range of biological activities that make it a candidate for further investigation in drug development.
1. Anticancer Activity
Research indicates that derivatives of thienoquinoline compounds, including this compound, show promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies reveal that modifications at specific positions enhance their efficacy against cancer cells .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain thienoquinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating bacterial infections .
3. Antitubercular Activity
There is emerging evidence supporting the antitubercular activity of thienoquinoline compounds. A study highlighted that modifications in the quinoline structure could lead to enhanced potency against Mycobacterium tuberculosis, indicating a potential application in tuberculosis treatment .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available thiophene derivatives and quinoline precursors.
- Reactions : Common reactions include cyclization and functional group transformations facilitated by catalysts such as palladium or other metal complexes .
- Yield Optimization : Recent advancements have focused on optimizing reaction conditions to improve yields and reduce by-products, making the synthesis more efficient for large-scale applications .
Case Studies
Several case studies illustrate the potential applications of this compound:
Properties
IUPAC Name |
8-methoxy-5H-thieno[2,3-c]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c1-15-7-2-3-10-9(6-7)8-4-5-16-11(8)12(14)13-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNKXDTGNQDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C3=C2C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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